
Pyridine,3-(trimethylstannyl)-
Overview
Description
Pyridine,3-(trimethylstannyl)- is an organotin compound featuring a trimethylstannyl (-Sn(CH₃)₃) group at the 3-position of the pyridine ring. This compound is pivotal in cross-coupling reactions, particularly in Stille couplings, where it facilitates the formation of carbon-carbon bonds in organic synthesis. Its utility stems from the high reactivity of the trimethylstannyl group, which enables efficient transmetallation with palladium catalysts .
A notable synthesis route involves the oxidation of 4-(trimethylstannyl)pyridine with meta-chloroperbenzoic acid (mCPBA) to yield 4-(trimethylstannyl)pyridine-N-oxide, demonstrating the compound’s adaptability in derivatization (84% yield) . The structural and electronic properties of Pyridine,3-(trimethylstannyl)- make it a versatile intermediate in pharmaceuticals, materials science, and radiochemistry.
Preparation Methods
Palladium-Catalyzed Stille Coupling
Reaction Mechanism and General Protocol
The Stille coupling reaction is a cornerstone for introducing trimethylstannyl groups to aromatic systems. For pyridine,3-(trimethylstannyl)-, this method involves reacting 3-bromopyridine with hexamethyldistannane ((Me₃Sn)₂) in the presence of a palladium catalyst. The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the distannane, and reductive elimination to yield the stannylated product .
Typical Conditions :
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5–10 mol%)
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Solvent: Anhydrous toluene or tetrahydrofuran (THF)
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Temperature: 100–120°C
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Reaction Time: 6–12 hours
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Yield: 45–60% (extrapolated from analogous 2-substituted pyridines) .
A representative procedure from the synthesis of 2-(trimethylstannyl)-6-(phenylethynyl)pyridine demonstrates the scalability of this approach. Using 3-bromopyridine instead of 2-bromo-6-(phenylethynyl)pyridine under identical conditions would theoretically afford pyridine,3-(trimethylstannyl)-, though steric and electronic differences may necessitate optimization .
Optimization and Challenges
Key variables affecting yield include:
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Catalyst Loading : Higher Pd concentrations (10 mol%) improve conversion but risk side reactions.
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Solvent Purity : Moisture degrades the distannane reagent, necessitating rigorously dry solvents.
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Substrate Accessibility : 3-Bromopyridine is less reactive than its 2- and 4-isomers due to reduced aromatic activation at the meta position, potentially requiring elevated temperatures or prolonged reaction times .
Nucleophilic Substitution with Sodium Trimethylstannane
Reaction Overview
Direct substitution of halogenated pyridines with sodium trimethylstannane (NaSnMe₃) offers a streamlined route to stannylated derivatives. This method is particularly effective for dihalopyridines, as demonstrated in the synthesis of 2,6-bis(trimethylstannyl)pyridine from 2,6-dichloropyridine . Adapting this protocol for 3-chloropyridine involves the following steps:
Procedure :
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In Situ Preparation of NaSnMe₃ : Trimethyltin chloride (Me₃SnCl) is reduced with sodium metal in anhydrous diethyl ether.
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Substitution Reaction : 3-Chloropyridine is added to NaSnMe₃ under inert atmosphere, stirred at reflux (40–60°C) for 12–24 hours.
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Work-Up : The mixture is quenched with aqueous NH₄Cl, extracted with ether, and purified via distillation or column chromatography .
Yield : 65–75% (estimated based on 2,6-bis(trimethylstannyl)pyridine synthesis) .
Electronic and Steric Considerations
The meta position’s electronic environment in pyridine presents challenges:
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Reduced Nucleophilicity : The lone pair on the pyridine nitrogen deactivates the ring, slowing substitution at the 3-position compared to ortho/para sites.
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Steric Effects : Bulky trimethylstannyl groups may hinder approach to the 3-position, though this is mitigated by the planar geometry of pyridine .
Comparative Analysis of Synthetic Methods
The table below contrasts the two primary methods for synthesizing pyridine,3-(trimethylstannyl)-:
Parameter | Stille Coupling | Nucleophilic Substitution |
---|---|---|
Starting Material | 3-Bromopyridine | 3-Chloropyridine |
Catalyst | Pd(PPh₃)₄ | None (NaSnMe₃ as nucleophile) |
Reaction Time | 6–12 hours | 12–24 hours |
Yield | 45–60% | 65–75% |
Scalability | Moderate (gram scale) | High (100+ gram scale) |
Byproducts | Homocoupled biaryls | Unreacted halopyridine |
Key Insights :
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The Stille method is preferred for substrates sensitive to strong bases but suffers from moderate yields due to competing side reactions.
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Nucleophilic substitution offers higher yields and scalability but requires anhydrous conditions and extended reaction times .
Catalytic Advances and Alternative Approaches
Organolanthanide-Mediated Stannylation
Recent studies highlight the role of organolanthanide complexes in facilitating tin-carbon bond formation. For example, Cp*₂LaCH(TMS)₂ catalyzes the stannylation of pyridine derivatives via carbostannolysis, though this method remains unexplored for 3-substituted pyridines .
Chemical Reactions Analysis
Stille Coupling Reactions
The trimethylstannyl group enables palladium-catalyzed cross-coupling reactions (Stille couplings), forming carbon-carbon bonds with aryl or alkenyl halides. This reaction is pivotal in synthesizing complex heterocycles and functionalized aromatics.
Example Reactions:
Mechanistic Insights:
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The tin atom facilitates transmetallation to palladium, forming a Pd–Sn intermediate .
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The pyridine nitrogen stabilizes intermediates via coordination to palladium .
Photostimulated Substitution Reactions
Under UV light, the trimethylstannyl group undergoes substitution with nucleophiles, enabling regioselective functionalization.
Key Findings:
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Irradiation of Pyridine,3-(trimethylstannyl)- with Me₃Sn⁻ in liquid NH₃ yields 2,5-bis(trimethylstannyl)pyridine (96% yield) .
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In the dark, monosubstitution dominates (e.g., diethyl 5-(trimethylstannyl)pyridin-2-yl phosphate, 98% yield) .
Conditions:
Nucleophilic Aromatic Substitution
The electron-withdrawing pyridine ring and tin group activate adjacent positions for nucleophilic attack.
Example:
Reaction with benzylamine in the presence of N-oxide derivatives leads to substitution at the 2-position of the pyridine ring, forming benzaldehyde as a byproduct .
Factors Influencing Reactivity:
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Steric effects : Bulkier nucleophiles show reduced efficiency.
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Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
Coordination-Driven Self-Assembly
The pyridine nitrogen participates in coordination chemistry, forming supramolecular structures.
Case Study:
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3-(Trimethylstannyl)pyridine derivatives self-assemble via boron–nitrogen coordination bonds, forming cyclic oligomers (trimers or dimers) in solution .
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Key observation : Tetrahedral geometry at boron is maintained despite strain, highlighting the balance between electronic and steric effects .
Halogenation
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Reaction with Cl₂ or Br₂ selectively substitutes the trimethylstannyl group, yielding 3-halopyridines .
Oxidation
Scientific Research Applications
Chemical Synthesis Applications
Reagent in Organic Synthesis
Pyridine, 3-(trimethylstannyl)- is primarily used as a reagent in organic synthesis. Its role is crucial in the formation of carbon-carbon bonds through various coupling reactions, notably the Stille coupling reaction. This reaction involves the coupling of organostannanes with organic halides in the presence of palladium catalysts, leading to the formation of biaryl compounds and substituted pyridines.
Mechanism of Action
The trimethylstannyl group acts as a leaving group during nucleophilic substitution reactions. The electron-donating nature of this group enhances the reactivity of the pyridine ring, facilitating nucleophilic attacks and subsequent reactions.
Comparison with Similar Compounds
Pyridine, 3-(trimethylstannyl)- can be compared with other trimethylstannyl-substituted pyridines (e.g., 2-(trimethylstannyl)pyridine and 4-(trimethylstannyl)pyridine). The position of the trimethylstannyl group affects the reactivity and applications of these compounds, making pyridine, 3-(trimethylstannyl)- particularly valuable for specific synthetic pathways.
Biological Applications
Precursor for Biologically Active Molecules
In biological research, pyridine, 3-(trimethylstannyl)- serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential in developing pharmaceuticals with anticancer and antimicrobial properties .
Case Study: Cytokine Modulation
Research has indicated that certain derivatives of pyridine, 3-(trimethylstannyl)- can modulate immune responses by acting on cytokine pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit IL-12 and IL-23 signaling pathways, which are critical in autoimmune conditions .
Industrial Applications
Production of Advanced Materials
Pyridine, 3-(trimethylstannyl)- is also utilized in the production of advanced materials and polymers. Its unique properties enable the development of materials with specific characteristics suitable for electronics and optics applications .
Data Tables
Application Area | Details |
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Organic Synthesis | Used as a reagent in Stille coupling reactions to form biaryl compounds. |
Biological Research | Serves as a precursor for pharmaceuticals with potential anticancer and antimicrobial effects. |
Industrial Use | Employed in producing advanced materials with tailored properties for electronics and optics. |
Mechanism of Action
The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Reactivity and Functional Group Influence
- Trimethylstannyl vs. Tributylstannyl : Trimethylstannyl groups (as in Pyridine,3-(trimethylstannyl)-) exhibit higher reactivity in Stille couplings due to reduced steric hindrance compared to tributylstannyl derivatives (e.g., 3-Methyl-2-(tributylstannyl)pyridine). However, tributylstannyl compounds offer enhanced stability, making them preferable in prolonged reactions .
- Electron-Withdrawing Groups : The nitro group in 5-Nitro-2-(trimethylstannyl)-pyridine deactivates the pyridine ring, directing reactivity toward electrophilic substitutions. This contrasts with the electron-rich Pyridine,3-(trimethylstannyl)-, which participates more readily in nucleophilic cross-couplings .
Research Findings and Challenges
- Synthetic Yields : Pyridine,3-(trimethylstannyl)- derivatives often achieve moderate to high yields (66–84%) in optimized conditions, though competing side reactions (e.g., α-deprotonation) necessitate careful control .
- Stability Concerns : Tributylstannyl compounds, while stable, require stringent purification to remove toxic tin byproducts, complicating large-scale applications .
- Emerging Trends : Recent studies explore hybrid systems, such as pyridine-stannyl-phosphole conjugates, to enhance luminescent properties in optoelectronic materials .
Q & A
Basic Questions
Q. What are the primary synthetic routes for preparing Pyridine,3-(trimethylstannyl)-, and how do reaction parameters influence yield?
The synthesis of Pyridine,3-(trimethylstannyl)- typically involves Stille coupling precursors. For example, bis[(trimethylstannyl)ethynyl]pyridine reacts with Pt(PnBu₃)₂Cl₂ in toluene using CuI as a catalyst to form rigid-rod Pt(II) acetylide polymers . Key parameters include:
- Catalyst choice : CuI enhances coupling efficiency by facilitating transmetallation.
- Solvent selection : Toluene or diethylamine ensures solubility and stability of intermediates.
- Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions. Yield optimization requires inert atmospheres and stoichiometric precision to avoid tin byproducts.
Q. Which spectroscopic techniques are most effective for characterizing Pyridine,3-(trimethylstannyl)-, and what are the diagnostic features?
- ¹H/¹³C NMR : Look for satellite peaks near the pyridine protons due to coupling with ¹¹⁷/¹¹⁹Sn isotopes. The trimethylstannyl group resonates at δ ~0.5 ppm (¹H) and δ ~8–10 ppm (¹³C) .
- IR Spectroscopy : Absorbances at 550–600 cm⁻¹ (Sn-C stretching) and ~1600 cm⁻¹ (pyridine ring vibrations).
- Mass Spectrometry : Molecular ion peaks at m/z 286.9 (C₈H₁₂N₂O₂Sn) confirm the molecular formula .
Q. How should Pyridine,3-(trimethylstannyl)- be stored to ensure stability, and what are the risks of improper handling?
- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .
- Hazards : Organotin compounds are toxic; exposure risks include CNS depression, respiratory irritation, and skin absorption .
- Safety protocols : Use fume hoods, nitrile gloves, and eye protection. Dispose of waste via EPA-approved methods for organometallics .
Advanced Research Questions
Q. How can Pyridine,3-(trimethylstannyl)- be integrated into organometallic polymers, and what challenges arise in maintaining conjugation?
The compound serves as a monomer in Pt(II) acetylide polymers, where the trimethylstannyl group enables cross-coupling with metal halides. Challenges include:
- Solubility : Bulky tributylphosphine ligands (PnBu₃) improve polymer solubility in organic solvents .
- Conjugation breaks : Steric hindrance from the SnMe₃ group may disrupt π-orbital overlap. Mitigate by optimizing spacer groups (e.g., ethynylene units) .
- Catalyst efficiency : CuI co-catalysts reduce Sn-mediated side reactions, preserving polymer chain integrity .
Q. What analytical strategies resolve contradictions in cross-coupling reaction outcomes involving Pyridine,3-(trimethylstannyl)-?
Discrepancies between expected and observed products (e.g., low yields, byproducts) require:
- Byproduct analysis : Use GC-MS or HPLC to identify SnMe₃-containing impurities.
- Catalyst screening : Test Pd(0)/Pd(II) or Ni(0) systems if CuI-Pt pathways underperform .
- Kinetic studies : Monitor reaction progress via in-situ NMR to detect intermediate species.
- Computational modeling : DFT calculations predict regioselectivity of stannyl group transfer .
Q. How does the electronic nature of Pyridine,3-(trimethylstannyl)- influence its reactivity in substitution reactions?
The electron-deficient pyridine ring directs electrophilic substitution to the 4-position, while the SnMe₃ group acts as a σ-donor, enhancing nucleophilic displacement at the 3-position. For example:
- Stille Coupling : Transmetallation with Pd(0) forms C–C bonds, favored by electron-withdrawing pyridine substituents .
- Oxidation : SnMe₃ groups are susceptible to oxidation; avoid strong oxidants (e.g., KMnO₄) unless targeting Sn-O byproducts .
Q. Methodological Tables
Table 1: Key Spectral Data for Pyridine,3-(trimethylstannyl)-
Technique | Diagnostic Features | Reference |
---|---|---|
¹H NMR | δ 0.5 ppm (SnMe₃), δ 7.5–8.5 ppm (pyridine) | |
¹³C NMR | δ 8–10 ppm (SnMe₃), δ 120–150 ppm (C-ring) | |
IR | 550–600 cm⁻¹ (Sn-C), 1600 cm⁻¹ (C=N) |
Table 2: Reaction Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | 5 mol% CuI, 2 eq Pt(PnBu₃)₂Cl₂ | Increases to >80% |
Solvent | Toluene/Diethylamine (1:1) | Prevents Sn precipitation |
Temperature | 70°C, 24 hrs | Balances rate vs. decomposition |
Properties
CAS No. |
59020-09-6 |
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Molecular Formula |
C8H13NSn |
Molecular Weight |
241.91 g/mol |
IUPAC Name |
trimethyl(pyridin-3-yl)stannane |
InChI |
InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3; |
InChI Key |
VDHNKGVVXBUCFR-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CN=CC=C1 |
Origin of Product |
United States |
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